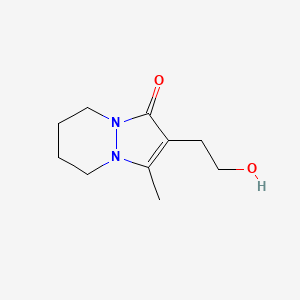

2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one

Description

This compound belongs to the pyrazolo-pyridazinone family, characterized by a fused bicyclic system with a hydroxyethyl (-CH₂CH₂OH) substituent at position 2 and a methyl group at position 2. The tetrahydro backbone (5,6,7,8-tetrahydro) imparts partial saturation, enhancing conformational flexibility compared to fully aromatic analogs.

Properties

CAS No. |

18159-93-8 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-(2-hydroxyethyl)-1-methyl-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-3-one |

InChI |

InChI=1S/C10H16N2O2/c1-8-9(4-7-13)10(14)12-6-3-2-5-11(8)12/h13H,2-7H2,1H3 |

InChI Key |

ORJKQXRTOUWWQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N2N1CCCC2)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-oxoethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one.

Reduction: Formation of 2-(2-hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-ol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole and pyridazine rings can interact with hydrophobic pockets within proteins, further enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Spectral and Physicochemical Properties

- IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1640–1670 cm⁻¹, consistent with analogs like 10b (1644 cm⁻¹) .

- NMR : The hydroxyethyl group’s protons would appear as a triplet (δ ~3.6–3.8 ppm, CH₂OH) and a multiplet (δ ~1.8–2.0 ppm, CH₂CH₂OH), distinct from methoxy (δ 3.43) or cyclopropyl signals .

- Solubility : The hydroxyethyl group likely improves aqueous solubility compared to methoxy or fully alkylated analogs, critical for bioavailability .

Biological Activity

2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on recent studies and findings.

- Molecular Formula : C10H14N4O2

- Molecular Weight : 218.24 g/mol

- CAS Number : [insert CAS number if available]

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific activities and findings from recent studies.

Anti-inflammatory Activity

Recent studies have shown that 2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one acts as an inhibitor of pro-inflammatory cytokines. For instance:

- Study Findings : In vitro assays demonstrated significant inhibition of TNF-alpha release in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

- Mechanism of Action : The compound appears to inhibit the p38 MAPK signaling pathway, which is crucial in inflammation regulation .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

- Testing : In vitro tests against various bacterial strains revealed moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging between 50 to 100 μg/mL .

- Implications : These results indicate potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of the compound has been evaluated through various cell line studies:

| Cell Line | IC50 (µM) | Effect on Cell Viability |

|---|---|---|

| HepG2 (liver cancer) | 12.5 | 54.25% inhibition |

| HeLa (cervical cancer) | 15.0 | 38.44% inhibition |

| Normal fibroblasts | >100 | 80.06% viability |

- Findings : The compound exhibited selective antiproliferative effects on cancer cells while showing low toxicity to normal cells . This selectivity is crucial for therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- In Vivo Study on Inflammation :

- Cancer Treatment Model :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.